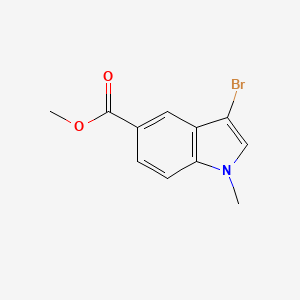
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
説明
Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Indole Derivatives
Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate and its derivatives play a crucial role in the synthesis of various indole compounds. For instance, Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate and its derivatives undergo reactions with N-bromosuccinimide to convert into tetrahydro, dihydro, and dehydro esters. These reactions involve bromine migration and yield complex brominated indole derivatives (Irikawa et al., 1989). Similarly, methyl indole-3-carboxylate treated with bromine results in methyl 5,6-dibromoindole-3-carboxylate, which serves as a building block for synthesizing natural and non-natural 5,6-dibromoindole derivatives, including meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Parsons et al., 2011).
Novel Synthesis Methods
Innovative methods for synthesizing 1-methyl-1H-indole-3-carboxylates have been reported, expanding the scope of applications for indole derivatives. A new method utilizing cross-dehydrogenative coupling for synthesizing 1-methyl-1H-indole-3-carboxylates showcases the potential for functionalizing the α carbon of iminium from tertiary amines, presenting a novel route for these compounds (Akbari & Faryabi, 2023).
Annulation and Heteropolycycle Formation
This compound derivatives have been used in palladium-catalyzed intramolecular annulations, leading to the formation of gamma-carboline derivatives and heteropolycycles. These processes involve converting N-substituted 2-bromo-1H-indole-3-carboxaldehydes to corresponding tert-butylimines and subsequently to various gamma-carboline derivatives with additional fused rings (Zhang & Larock, 2003).
Conformational Constraints in Peptide Studies
This compound derivatives, such as Methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo- oct[cd]indole-4-carboxylate, have been synthesized and utilized in peptide/peptoid conformation elucidation studies. These derivatives feature a ring that bridges the α-carbon and the 4-position of the indole ring, limiting the conformational flexibility of the side chain while allowing for further derivatization (Horwell et al., 1994).
特性
IUPAC Name |
methyl 3-bromo-1-methylindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-13-6-9(12)8-5-7(11(14)15-2)3-4-10(8)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGHQTXRLNUGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Carbamicacid,N-[(1S)-1-(2-chloroacetyl)-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-,9H-fluoren-9-ylmethylester](/img/structure/B8113446.png)

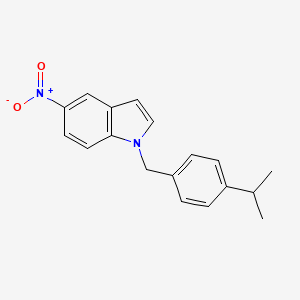
![((3aR,4R,6R,6aS)-6-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B8113461.png)
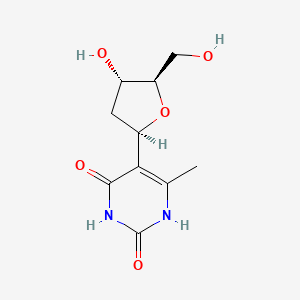

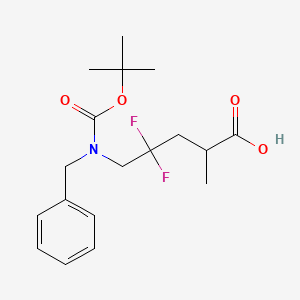
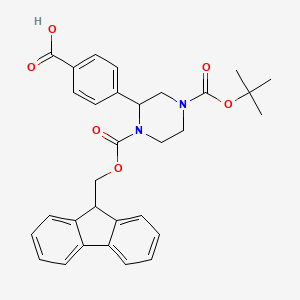
![4-Methyl-2-azabicyclo[2.2.2]octane-3,5-dione](/img/structure/B8113482.png)
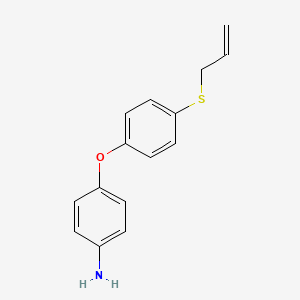
![(NE,S)-N-[1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8113507.png)
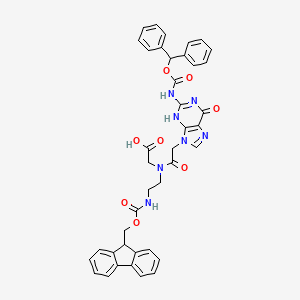
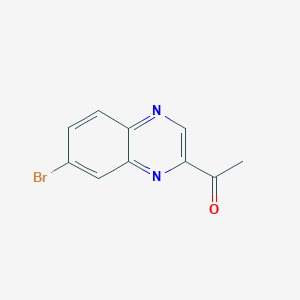
![2-O-benzyl 5-O-tert-butyl 3a-O-ethyl (3aS,6aS)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-2,3a,5-tricarboxylate](/img/structure/B8113541.png)